molecular formula C10H15N3O2 B069786 tert-Butyl (3-aminopyridin-4-yl)carbamate CAS No. 183311-28-6

tert-Butyl (3-aminopyridin-4-yl)carbamate

Cat. No.: B069786
CAS No.: 183311-28-6
M. Wt: 209.24 g/mol
InChI Key: UVAXTPFOVJAXHO-UHFFFAOYSA-N
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Description

tert-Butyl (3-aminopyridin-4-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 3-aminopyridin-4-yl group

Biochemical Analysis

Biochemical Properties

The biochemical properties of Tert-Butyl (3-aminopyridin-4-yl)carbamate are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

This compound can influence various types of cells and cellular processes. It has been shown to affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple steps. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-aminopyridin-4-yl)carbamate typically involves the reaction of 3-aminopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

3-aminopyridine+tert-butyl chloroformatetert-Butyl (3-aminopyridin-4-yl)carbamate\text{3-aminopyridine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 3-aminopyridine+tert-butyl chloroformate→tert-Butyl (3-aminopyridin-4-yl)carbamate

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (3-aminopyridin-4-yl)carbamate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or hydroxylamine derivatives.

    Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine or hydroxylamine derivatives.

    Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl (3-aminopyridin-4-yl)carbamate is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is utilized as a protecting group for amines, allowing for selective deprotection under mild conditions.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl 3-(aminomethyl)phenylcarbamate
  • tert-Butyl (3-(4-(3-aminopropyl)piperazin-1-yl)propyl)carbamate

Uniqueness: tert-Butyl (3-aminopyridin-4-yl)carbamate is unique due to the presence of the 3-aminopyridin-4-yl group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

IUPAC Name

tert-butyl N-(3-aminopyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h4-6H,11H2,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAXTPFOVJAXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455053
Record name tert-Butyl (3-aminopyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183311-28-6
Record name tert-Butyl (3-aminopyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-(Boc-amino)pyridine
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Q & A

Q1: What do the DFT investigations reveal about the electronic structure and nonlinear optical properties of 3-Amino-4-(Boc-amino)pyridine?

A: Although the abstracts provided do not contain specific data, DFT (Density Functional Theory) investigations are commonly used to predict electronic properties and molecular behavior. In the context of these papers [, ], the DFT studies likely aimed to:

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